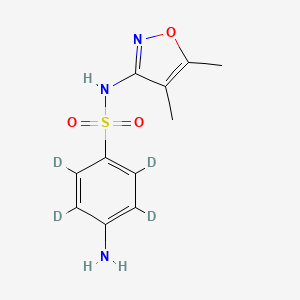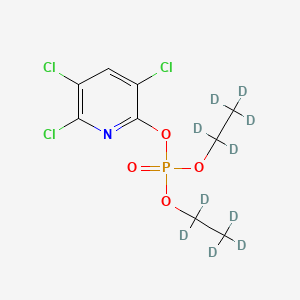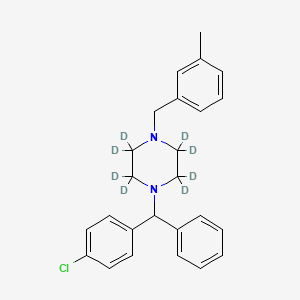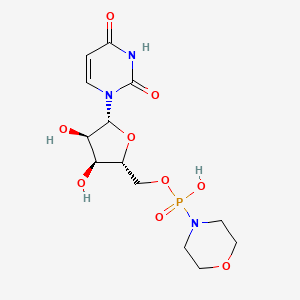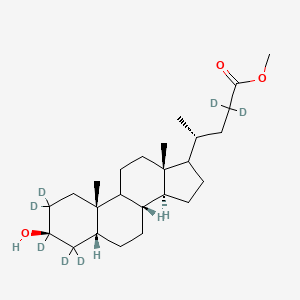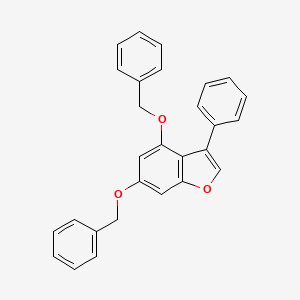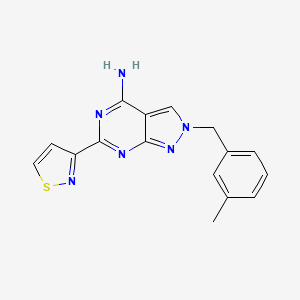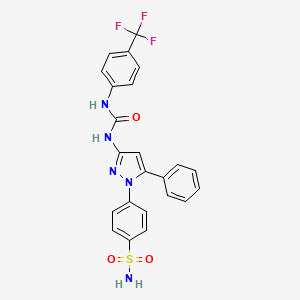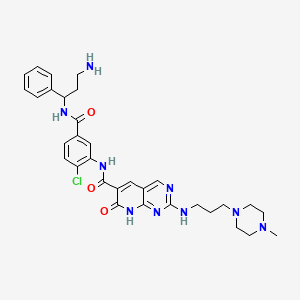
DYRKs-IN-2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DYRKs-IN-2 is a potent inhibitor of dual-specificity tyrosine phosphorylation-regulated kinases, specifically targeting DYRK1A and DYRK1B. These kinases are involved in various cellular processes, including cell cycle regulation, apoptosis, and differentiation. This compound has shown significant potential in cancer research due to its ability to inhibit the activity of these kinases, thereby affecting tumor growth and progression .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of DYRKs-IN-2 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The synthetic route typically includes:
Formation of the Core Structure: This involves the use of starting materials such as aromatic amines and aldehydes, which undergo condensation reactions to form the core structure.
Functional Group Introduction: Specific functional groups are introduced through reactions such as halogenation, nitration, and reduction.
Final Assembly: The final compound is assembled through coupling reactions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key steps include:
Batch Reactions: Large-scale batch reactions are conducted in reactors with precise control over temperature, pressure, and reaction time.
Purification: The crude product is purified using techniques such as crystallization, distillation, and chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure it meets the required specifications.
化学反应分析
Types of Reactions
DYRKs-IN-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve replacing specific functional groups with others, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperature and pH conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols.
科学研究应用
DYRKs-IN-2 has a wide range of scientific research applications, including:
Cancer Research: It is used to study the role of DYRK kinases in tumor growth and progression.
Neurodegenerative Diseases: This compound is being investigated for its potential in treating neurodegenerative diseases such as Alzheimer’s disease, where DYRK kinases are implicated in the pathology.
Cell Cycle Regulation: The compound is used to study cell cycle regulation and apoptosis, providing insights into the mechanisms of cell proliferation and death.
Drug Development: This compound serves as a lead compound for developing new therapeutic agents targeting DYRK kinases.
作用机制
DYRKs-IN-2 exerts its effects by inhibiting the activity of dual-specificity tyrosine phosphorylation-regulated kinases. These kinases phosphorylate tyrosine, serine, and threonine residues on target proteins, regulating various cellular processes. By inhibiting these kinases, this compound disrupts signaling pathways involved in cell cycle regulation, apoptosis, and differentiation . The compound specifically interacts with the active site of the kinases, preventing substrate phosphorylation and downstream signaling .
相似化合物的比较
DYRKs-IN-2 is unique compared to other similar compounds due to its high selectivity and potency. Similar compounds include:
Curcumine: Another inhibitor with broader activity but less specificity for DYRK kinases.
LDN192960: A synthetic inhibitor with moderate selectivity and potency.
This compound stands out due to its ability to selectively inhibit DYRK1A and DYRK1B with high potency, making it a valuable tool in scientific research and drug development .
属性
分子式 |
C32H38ClN9O3 |
|---|---|
分子量 |
632.2 g/mol |
IUPAC 名称 |
N-[5-[(3-amino-1-phenylpropyl)carbamoyl]-2-chlorophenyl]-2-[3-(4-methylpiperazin-1-yl)propylamino]-7-oxo-8H-pyrido[2,3-d]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C32H38ClN9O3/c1-41-14-16-42(17-15-41)13-5-12-35-32-36-20-23-18-24(31(45)39-28(23)40-32)30(44)38-27-19-22(8-9-25(27)33)29(43)37-26(10-11-34)21-6-3-2-4-7-21/h2-4,6-9,18-20,26H,5,10-17,34H2,1H3,(H,37,43)(H,38,44)(H2,35,36,39,40,45) |
InChI 键 |
QJRRYVISMPFJOU-UHFFFAOYSA-N |
规范 SMILES |
CN1CCN(CC1)CCCNC2=NC=C3C=C(C(=O)NC3=N2)C(=O)NC4=C(C=CC(=C4)C(=O)NC(CCN)C5=CC=CC=C5)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


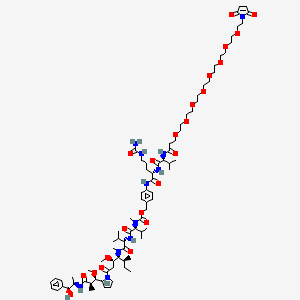
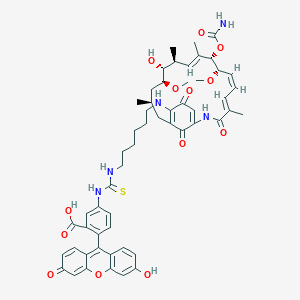
![(4bS,7S,8aR)-4b-benzyl-7-hydroxy-N-[(2-methylpyridin-3-yl)methyl]-7-(3,3,3-trifluoropropyl)-5,6,8,8a,9,10-hexahydrophenanthrene-2-carboxamide](/img/structure/B12422454.png)

![5-[(3R,3aS,6R,6aS)-6-(3-hydroxy-4-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol](/img/structure/B12422458.png)
